4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzamide moiety and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline, is synthesized through a cyclization reaction involving an appropriate precursor.
Bromination: The quinoline derivative is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.
Amidation: The brominated quinoline derivative is reacted with benzoyl chloride in the presence of a base like triethylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted benzamide derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide: Similar structure with an acetamide group instead of a benzamide group.
4-chloro-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Similar structure with a chlorine atom instead of a bromine atom.
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the halogen atom.
Uniqueness
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or without the halogen.
Properties
IUPAC Name |
4-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-9-8-17(11-15(18)5-10-19(23)24)22-20(25)14-3-6-16(21)7-4-14/h3-4,6-9,11,13H,5,10,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSTZMJGDWFNQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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